1-[(4-chlorophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one
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Overview
Description
1-[(4-chlorophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one involves multiple steps, including the formation of the cyclopropane ring and the introduction of the chlorophenyl and phenylcarbonyl groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions. The process may also require the use of catalysts to improve the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity, and implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as ethanol or water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(4-chlorophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chlorophenyl)carbonyl]piperidin-4-one
- 1-(4-chlorobenzoyl)-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one
Uniqueness
1-[(4-chlorophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C30H21ClO4 |
---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
13-benzoyl-14-(4-chlorobenzoyl)-14-ethyl-11-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaen-12-one |
InChI |
InChI=1S/C30H21ClO4/c1-2-29(26(32)20-12-15-21(31)16-13-20)25-24-22-11-7-6-8-18(22)14-17-23(24)35-28(34)30(25,29)27(33)19-9-4-3-5-10-19/h3-17,25H,2H2,1H3 |
InChI Key |
HZMGDBXWKWDBIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2C1(C(=O)OC3=C2C4=CC=CC=C4C=C3)C(=O)C5=CC=CC=C5)C(=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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